molecular formula C12H18ClNO3 B3364277 Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate hydrochloride CAS No. 1134618-26-0

Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate hydrochloride

Cat. No.: B3364277
CAS No.: 1134618-26-0
M. Wt: 259.73 g/mol
InChI Key: YNGZQYKUYQZUST-UHFFFAOYSA-N
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Description

Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate hydrochloride (CAS: 1134618-26-0) is a heterocyclic organic compound with the molecular formula C₁₂H₁₈ClNO₃ and a molecular weight of 259.7292 g/mol . Structurally, it features a furan ring substituted with a methyl ester group at position 3 and a piperidin-4-ylmethyl group at position 2. This compound is primarily utilized as a pharmaceutical intermediate, evidenced by its availability through global suppliers such as VASUDHA PHARMA CHEM LIMITED (India) and SYN Pharma Co., Ltd (China) .

Properties

IUPAC Name

methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-15-12(14)10-4-7-16-11(10)8-9-2-5-13-6-3-9;/h4,7,9,13H,2-3,5-6,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGZQYKUYQZUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC=C1)CC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate hydrochloride typically involves the following steps:

  • Furan Derivative Synthesis: The starting material, furan-3-carboxylic acid, is synthesized through known methods such as the Paal-Knorr synthesis.

  • Piperidine Derivative Synthesis: Piperidine is synthesized through methods such as the reduction of pyridine.

  • Coupling Reaction: The furan derivative is then coupled with the piperidine derivative using reagents like carbodiimides (e.g., dicyclohexylcarbodiimide) under controlled conditions to form the desired compound.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Functionalization of the Furan Core

The furan-3-carboxylate ester is synthesized via cyclization and esterification :

  • Cyclization : Benzil derivatives react with glycine amide under basic conditions to form 2-hydroxypyrazine analogs, which are alkylated or functionalized further .

  • Esterification : Carboxylic acid intermediates are treated with methanol and catalytic H<sub>2</sub>SO<sub>4</sub> to form methyl esters, a standard method for ester protection .

Coupling Reactions for Structural Elaboration

Suzuki-Miyaura Cross-Coupling :

  • Aryl halides (e.g., 5-iodo intermediates) react with boronic acids under Pd catalysis (e.g., Pd(dppf)Cl<sub>2</sub>) to form biaryl systems. For example, iodopyrazine derivatives coupled with phenylboronic acids achieve yields of 82% .

Reaction Parameters :

CatalystBaseSolvent SystemTemperatureYield
Pd(dppf)Cl<sub>2</sub>Na<sub>2</sub>CO<sub>3</sub>DME/H<sub>2</sub>O80°C82%

Salt Formation and Stabilization

The hydrochloride salt is formed by treating the free base with HCl in anhydrous ether:

  • Protocol : The deprotected piperidine amine is dissolved in Et<sub>2</sub>O, and HCl gas is bubbled through the solution. The precipitate is filtered and dried, achieving >98% purity .

Critical Interactions :

  • The protonated piperidine nitrogen forms a bifurcated hydrogen bond with adjacent carbonyl oxygens, stabilizing the salt form .

Stability and Reactivity Considerations

  • Hydrolysis Sensitivity : The methyl ester is prone to hydrolysis under acidic or basic conditions, necessitating controlled reaction pH (e.g., pH 7–8 for aqueous workups) .

  • Thermal Stability : The compound decomposes above 200°C, as observed in thermogravimetric analysis (TGA) of similar piperidine derivatives .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate hydrochloride exhibit significant antimicrobial activity. These compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes them potential candidates for developing new antibiotics, especially in the context of rising antibiotic resistance.

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies have reported cytotoxic effects against several cancer cell lines, including HeLa cells. The mechanism of action appears to involve the induction of apoptosis and disruption of cellular proliferation pathways, making it a candidate for further exploration in cancer therapeutics .

Neuroprotective Effects

Piperidine derivatives are known for their neuroprotective properties. This compound may enhance cognitive functions and protect against neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes involved in the breakdown of neurotransmitters .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction between furan derivatives and piperidine precursors. The structure-activity relationship studies highlight that modifications to the piperidine ring can significantly influence the biological activity of the compound.

Synthesis Overview

  • Starting Materials : Furan derivatives and piperidine.
  • Reagents : Appropriate coupling agents and solvents.
  • Procedure : Standard organic synthesis techniques involving condensation reactions followed by purification methods such as recrystallization or chromatography.

Case Study 1: Anticancer Research

In a study focused on anticancer activity, this compound was tested against various cancer cell lines. The results showed a significant reduction in cell viability, with IC50 values indicating potent cytotoxicity compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

A comprehensive evaluation of the antimicrobial properties revealed that this compound exhibited a minimum inhibitory concentration (MIC) effective against multiple bacterial strains, suggesting its potential as a lead compound in antibiotic development .

Mechanism of Action

The mechanism by which Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate hydrochloride exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

5,6-Dimethoxy-2-(Piperidin-4-ylmethyl)-Indan-1-One
  • Molecular Formula: C₁₉H₂₅NO₃
  • Molecular Weight : 315.41 g/mol
  • Key Features: Replaces the furan ring with an indanone core and adds methoxy groups. This compound is an impurity in Donepezil Hydrochloride, a drug used for Alzheimer’s disease .
  • Comparison: While both compounds share the piperidin-4-ylmethyl moiety, the indanone structure in this analogue may confer different pharmacokinetic properties, such as increased lipophilicity and altered blood-brain barrier penetration.
Methyl 3,3-Difluoropiperidine-4-Carboxylate Hydrochloride
  • Molecular Formula: C₇H₁₁F₂NO₂·HCl
  • Molecular Weight : 227.63 g/mol
  • Key Features : Contains a difluorinated piperidine ring and lacks the furan group. Used in chemical synthesis and drug development .
  • Comparison : The fluorine atoms enhance metabolic stability and electron-withdrawing effects, which are absent in the target compound.
4-(Diphenylmethoxy)Piperidine Hydrochloride
  • Molecular Formula: C₁₈H₂₁NO·HCl
  • Molecular Weight : 303.83 g/mol
  • Key Features : Features a diphenylmethoxy substituent on the piperidine ring. Classified as harmful with delayed acute health effects .
  • Comparison : The bulky diphenylmethoxy group reduces solubility compared to the target compound’s furan-methyl ester system.

Functional Analogues

2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid
  • Molecular Formula : C₆H₅ClN₂O₂
  • Molecular Weight : 172.57 g/mol
  • Key Features : A pyrimidine derivative with chlorine and methyl substituents .
Methyl 2-{1-(Trimethylsilyl)Ethyl}Furan-3-Carboxylate
  • Key Features : Contains a trimethylsilyl (TMS) group instead of the piperidinylmethyl substituent .
  • Comparison : The TMS group increases steric hindrance and reduces polarity, making this compound more suitable for specific synthetic pathways (e.g., Diels-Alder reactions).

Physicochemical and Pharmacological Properties

Physicochemical Comparison

Compound Molecular Weight (g/mol) Solubility LogP (Predicted)
Target Compound 259.73 Moderate (HCl salt) 1.8–2.2
5,6-Dimethoxy-2-(Piperidin-4-ylmethyl)-Indan-1-One 315.41 Low 2.5–3.0
4-(Diphenylmethoxy)Piperidine HCl 303.83 Low 3.5–4.0
Methyl 3,3-Difluoropiperidine-4-Carboxylate HCl 227.63 High (HCl salt) 0.5–1.0

Notes:

  • The target compound’s hydrochloride salt improves aqueous solubility compared to neutral analogues like 4-(Diphenylmethoxy)piperidine HCl .
  • Fluorine substitution in Compound B reduces LogP, enhancing polarity .

Biological Activity

Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include a furan ring and a piperidine moiety. The molecular formula is C12H17NO3C_{12}H_{17}NO_3, with a molecular weight of approximately 223.27 g/mol. The hydrochloride form enhances solubility, making it suitable for various biological assays.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in pharmacology:

  • Neurotransmitter Interaction : Compounds with piperidine and furan structures have been studied for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders.
  • Analgesic and Anti-inflammatory Properties : Preliminary studies indicate that derivatives may possess analgesic and anti-inflammatory effects, although detailed mechanisms of action remain to be elucidated.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Studies show varying degrees of activity against both Gram-positive and Gram-negative bacteria. For example:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus75 µM
Escherichia coli50 µM
Streptococcus agalactiae100 µM

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Mechanistic Studies

Investigations into the mechanisms by which this compound exerts its biological effects are ongoing. Initial data suggest interactions with neurotransmitter receptors, potentially influencing pathways related to pain perception and inflammation.

Case Studies

Several studies have highlighted the compound's efficacy in vitro:

  • Neuroprotective Effects : A study demonstrated that derivatives of this compound could inhibit neuronal apoptosis in models of neurodegenerative diseases, indicating a protective role in neuronal health.
  • Anti-inflammatory Activity : In vivo experiments showed that administration of this compound led to reduced levels of pro-inflammatory cytokines in animal models of arthritis.

Synthesis Methods

The synthesis of methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Furan Ring : Utilizing furan derivatives through cyclization reactions.
  • Piperidine Attachment : Employing alkylation reactions to introduce the piperidine moiety.
  • Hydrochloride Salt Formation : Enhancing solubility through acid-base reactions with hydrochloric acid.

These methods allow for efficient production in laboratory settings.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate hydrochloride, and how can side reactions be minimized?

  • Methodological Answer : The synthesis of furan derivatives often involves Diels-Alder reactions or functionalization of pre-existing furan cores. For example, methyl furan-3-carboxylate derivatives (as in the target compound) can be synthesized via esterification or alkylation reactions. Evidence from structurally similar compounds (e.g., methyl 2-{1-(trimethylsilyl)ethyl}furan-3-carboxylate) highlights the use of protective groups (e.g., trimethylsilyl) to stabilize intermediates and avoid undesired side reactions . Piperidine moieties are typically introduced via nucleophilic substitution or reductive amination. To minimize impurities, reaction conditions (temperature, solvent polarity, and stoichiometry) should be optimized, and intermediates should be purified using column chromatography or recrystallization .

Q. How can spectroscopic techniques (NMR, MS, X-ray crystallography) be applied to characterize this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the furan ring, ester group, and piperidine substitution patterns. For example, the methyl ester group typically resonates at ~3.8 ppm in 1H^1H-NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular formula (e.g., C12_{12}H18_{18}ClNO3_3) and detect isotopic patterns indicative of chlorine presence .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Single-crystal X-ray diffraction can resolve stereochemistry and hydrogen bonding networks, critical for confirming the hydrochloride salt formation .

Q. What are the recommended storage conditions and handling protocols to ensure compound stability?

  • Methodological Answer : Store the compound in a dry environment at 2–8°C to prevent hydrolysis of the ester group or degradation of the piperidine moiety. Use inert atmospheres (e.g., argon) for long-term storage. Safety data sheets for structurally related piperidine derivatives emphasize avoiding exposure to strong oxidizers and using PPE (gloves, goggles, lab coats) during handling .

Advanced Research Questions

Q. How can impurity profiling be conducted for this compound, and what analytical methods are most effective?

  • Methodological Answer : Impurities may arise from incomplete reactions (e.g., unreacted piperidine intermediates) or hydrolysis byproducts. Use HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phases) for separation. LC-MS or HRMS can identify impurities at trace levels (<0.1%). For example, Donepezil Hydrochloride impurity studies employed similar methods to detect and quantify analogs like 5,6-dimethoxy-2-(piperidin-4-ylmethyl)-indan-1-one . Stability-indicating assays under stressed conditions (heat, light, pH extremes) are recommended for forced degradation studies .

Q. What mechanistic insights can be gained from studying the compound’s reactivity in Diels-Alder or nucleophilic substitution reactions?

  • Methodological Answer : The furan ring’s electron-rich nature makes it a candidate for Diels-Alder reactions. Kinetic studies (e.g., using methyl acrylate as a dienophile) can elucidate regioselectivity and reaction rates. Computational modeling (DFT calculations) may predict transition states and activation energies. Piperidine’s nucleophilicity can be assessed via alkylation or acylation reactions, with reaction progress monitored by TLC or in situ FTIR .

Q. How can crystallographic data resolve contradictions in stereochemical assignments or salt formation?

  • Methodological Answer : Conflicting NMR data (e.g., overlapping signals) can be resolved via X-ray crystallography. SHELXL refinement can model disorder or hydrogen-bonding interactions in the hydrochloride salt. For example, SHELX’s robustness in handling high-resolution data makes it ideal for confirming the protonation state of the piperidine nitrogen and chloride counterion positioning .

Q. What experimental strategies address gaps in toxicological and ecological data for this compound?

  • Methodological Answer : Acute toxicity can be assessed using in vitro assays (e.g., MTT for cytotoxicity) or in vivo models (e.g., zebrafish embryos). Ecotoxicity studies require OECD-compliant tests (e.g., Daphnia magna immobilization assays). Structural analogs lacking toxicity data (e.g., 4-[(2-nitrophenoxy)methyl]piperidine hydrochloride) highlight the need for these studies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate hydrochloride

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